molecular formula C19H17ClN4O3S B2542933 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1903403-57-5

5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2542933
CAS No.: 1903403-57-5
M. Wt: 416.88
InChI Key: UDQUIHFHTITRHS-UHFFFAOYSA-N
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Description

5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the pyridine derivative with the thiazole and pyridine-3-carboxamide moieties under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c20-15-8-13(10-22-18(15)27-14-3-6-26-7-4-14)17(25)24-19-23-16(11-28-19)12-2-1-5-21-9-12/h1-2,5,8-11,14H,3-4,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQUIHFHTITRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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